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Compound of Interest

Compound Name: JNJ-42041935

Cat. No.: B608221 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed

comparison of the inhibitory activity of JNJ-42041935 against its primary targets, the Hypoxia-

Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes, and its cross-reactivity with the

related Factor Inhibiting HIF (FIH).

JNJ-42041935 is a potent, cell-permeable small molecule inhibitor of the PHD enzymes

(PHD1, PHD2, and PHD3)[1][2][3]. These enzymes are critical regulators of the HIF signaling

pathway. By inhibiting PHDs, JNJ-42041935 prevents the degradation of HIF-α subunits,

leading to the stabilization and activation of HIF-1α[3]. This mechanism of action makes it a

valuable tool for research in areas such as anemia and ischemic diseases[2]. Given that FIH is

another key hydroxylase involved in regulating HIF activity, understanding the selectivity of

JNJ-42041935 is paramount for interpreting experimental results.

Quantitative Inhibitory Activity: JNJ-42041935 vs.
PHD and FIH
The following table summarizes the inhibitory potency of JNJ-42041935 against the three PHD

isoforms and FIH. The data clearly demonstrates the high selectivity of JNJ-42041935 for the

PHD enzymes over FIH.
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Target Enzyme pKi (Mean ± SEM)
pIC50 (Mean ±
SEM)

Selectivity vs. FIH

PHD1 7.91 ± 0.04[1] >100-fold[3][4][5]

PHD2 7.29 ± 0.05[1] 7.0 ± 0.03[1][6] >100-fold[3][4][5]

PHD3 7.65 ± 0.09[1] >100-fold[3][4][5]

FIH ~ 4[3][4] -

Experimental Protocols
The determination of the inhibitory activity of JNJ-42041935 against PHD and FIH enzymes

involves specific biochemical assays.

PHD Inhibition Assay
The inhibitory potency of JNJ-42041935 against the PHD isoforms is typically determined

using an assay that measures the hydroxylation of a HIF-α peptide. While the exact protocol

may vary between laboratories, a representative method involves the use of purified, full-length

PHD1, PHD2, and PHD3 enzymes. The assay measures the enzyme's ability to hydroxylate a

synthetic peptide corresponding to a portion of HIF-1α. The inhibitor, JNJ-42041935, is pre-

incubated with the enzyme before the addition of the peptide substrate and co-factors such as

2-oxoglutarate and iron. The extent of inhibition is then determined by measuring the amount of

hydroxylated peptide produced, often using methods like mass spectrometry or antibody-based

detection.

FIH Inhibition Assay
The cross-reactivity of JNJ-42041935 with FIH was assessed using a similar biochemical

assay approach. The key components and steps are outlined below[1][6]:

Enzyme: Purified, full-length, glutathione transferase (GST)-tagged FIH.

Substrate: A synthetic peptide corresponding to the FIH recognition site on HIF-1α (residues

Asp788 to Leu822).

Co-substrate: [2-¹⁴C]2-oxoglutarate.
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Procedure:

JNJ-42041935 is pre-incubated with 17.1 nM of the FIH enzyme for 30 minutes.

The enzymatic reaction is initiated by adding 1 µM of [2-¹⁴C]2-oxoglutarate and 10 µM of

FeNH₄SO₄ in a reaction buffer.

The reaction is allowed to proceed for 10 minutes.

The activity of FIH is determined by measuring the amount of radioactivity incorporated

into the peptide substrate, which is indicative of the hydroxylation reaction. The pIC50

value is then calculated from the concentration-response curve of the inhibitor.

Visualizing the Selectivity of JNJ-42041935
The following diagrams illustrate the targeted signaling pathway of JNJ-42041935 and its

selective inhibitory action.
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Figure 1. Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate HIF-α,

leading to its degradation.
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Figure 2. JNJ-42041935 selectively inhibits PHD enzymes, leading to HIF-α stabilization and

target gene expression, with minimal effect on FIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.caymanchem.com/product/14316/jnj-42041935
https://www.targetmol.com/compound/jnj-42041935
https://www.benchchem.com/product/b608221#cross-reactivity-of-jnj-42041935-with-fih
https://www.benchchem.com/product/b608221#cross-reactivity-of-jnj-42041935-with-fih
https://www.benchchem.com/product/b608221#cross-reactivity-of-jnj-42041935-with-fih
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608221?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

